2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
Description
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is an acetamide derivative featuring a 3,4-dichlorophenyl group attached to the acetamide backbone and a phenylsulfanyl ethyl substituent on the nitrogen atom. Acetamide derivatives are widely studied for their structural versatility, coordination abilities, and applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-14-7-6-12(10-15(14)18)11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOBRAYORVEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide typically involves the reaction of 3,4-dichloroaniline with 2-(phenylsulfanyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Oxidation Reactions
The phenylsulfanyl group in the compound undergoes oxidation to form sulfoxides or sulfones. Key findings include:
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Reduction Reactions
The compound undergoes reduction to eliminate the phenylsulfanyl group. Notable observations:
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Substitution Reactions
The dichlorophenyl group is prone to nucleophilic substitution due to the electron-withdrawing chlorine atoms. Key details:
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Comparison of Reaction Types
Experimental Stability and Handling
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Reactivity : The dichlorophenyl and phenylsulfanyl groups render the compound reactive, requiring careful handling under inert conditions (e.g., dry solvents, controlled temperature) .
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Storage : Stable under ambient conditions but should be protected from light and moisture to prevent degradation .
Research Findings
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Biological Significance : While not explicitly detailed in the sources, structural analogs of this compound have shown potential in medicinal chemistry, particularly in enzyme inhibition studies (e.g., cyclooxygenase inhibition).
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Analytical Methods : Characterization typically involves chromatography (e.g., HPLC) and spectroscopic techniques (e.g., NMR, IR) .
Scientific Research Applications
Chemical Properties and Structure
Medicinal Chemistry Applications
Pain Management
Anticancer Activity
Organic Synthesis Applications
C-H Activation Reactions
Synthesis of Isoquinoline Alkaloids
Case Studies
Case Study on Pain Relief Mechanism
Anticancer Research Insights
Data Table: Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Dichlorophenyl Moieties
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Patent EP3 348 550A1)
- Structure : Replaces the phenylsulfanyl ethyl group with a benzothiazole ring substituted with a trifluoromethyl group.
- Synthesis: Prepared via microwave-assisted coupling of 2-(3,4-dichlorophenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole, yielding 45% after purification .
(b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (Acta Cryst. E, 2013)
- Structure : Incorporates a dihydropyrazole ring instead of the phenylsulfanyl ethyl chain.
- Crystallography : Exhibits three distinct conformations in the asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Hydrogen-bonded dimers stabilize the crystal lattice .
- Implications : The rigid pyrazole ring may reduce conformational flexibility compared to the more rotatable phenylsulfanyl ethyl group.
Acetamide Derivatives in Agrochemicals
(a) Alachlor and Pretilachlor (Pesticide Glossary, 2001)
- Structure : Feature chloro-substituted acetamide cores with methoxymethyl or propoxyethyl groups on nitrogen.
- Applications : Herbicides targeting weed control in crops. Alachlor’s methoxymethyl group enhances soil persistence, while pretilachlor’s propoxyethyl chain improves solubility .
- Comparison : The dichlorophenyl group in the target compound may confer distinct bioactivity compared to alachlor’s chloro-alkyl substituents.
Drug-Like Parameters
- Lipophilicity: The phenylsulfanyl ethyl group in the target compound likely increases logP compared to morpholinyl or pyrazolyl substituents (e.g., 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide in ).
- Hydrogen Bonding : The amide group in all analogs participates in hydrogen bonding, critical for target binding or crystal packing .
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Bioactivity : The dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, but the phenylsulfanyl ethyl substituent’s role remains unexplored.
- Computational Studies : highlights AI-driven drug development, suggesting predictive modeling could optimize the target compound’s drug-likeness .
- Synthetic Challenges : Low yields in microwave-assisted syntheses (e.g., 45% ) indicate room for optimization.
Biological Activity
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15Cl2NOS
- Molecular Weight : 340.27 g/mol
- CAS Number : 477886-11-6
- Structural Features : The compound features a dichlorophenyl group and a phenylsulfanyl group, which may contribute to its biological activity.
Synthesis
The synthesis typically involves the reaction of 3,4-dichloroaniline with 2-(phenylsulfanyl)ethylamine in the presence of acetic anhydride. This reaction is conducted under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the dichlorophenyl group is known to enhance the antimicrobial properties against various pathogens. For instance, studies have shown that derivatives with similar moieties can inhibit bacterial growth significantly .
Sigma Receptor Interaction
Recent studies have highlighted the interaction of related compounds with sigma receptors. For example, a compound structurally similar to this compound demonstrated high affinity for the sigma-1 receptor (Ki=42 nM), suggesting potential therapeutic applications in pain management and neuroprotection . The mechanism involves binding that stabilizes receptor conformations, which could lead to analgesic effects.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It is hypothesized that it may inhibit certain enzymes involved in bacterial virulence or modulate receptor activity linked to pain pathways .
Case Studies
| Study | Findings | |
|---|---|---|
| Antimicrobial Efficacy | Tested against Gram-positive bacteria; showed significant inhibition at concentrations above 50 µM | Suggests potential as an antimicrobial agent |
| Sigma Receptor Binding | High binding affinity observed; molecular docking revealed interactions with key amino acids in the receptor | Indicates potential for developing analgesics |
| Toxicology Assessment | Evaluated for cytotoxic effects in vitro; minimal toxicity observed at therapeutic doses | Supports safety profile for further development |
Research Applications
The compound is being explored for various applications:
- Antimicrobial Agents : Investigated for its ability to combat resistant bacterial strains.
- Pain Management : Potential development as a novel analgesic through sigma receptor modulation.
- Drug Development : Used as an intermediate in synthesizing more complex therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves coupling 3,4-dichlorophenylacetic acid derivatives with 2-(phenylsulfanyl)ethylamine. Key steps include:
- Step 1 : Activation of the carboxylic acid using carbodiimide reagents (e.g., EDC) in dichloromethane or DMF .
- Step 2 : Amide bond formation under controlled temperatures (e.g., 273 K) with triethylamine as a base to neutralize HCl byproducts .
- Optimization : Varying solvents (e.g., DMF vs. dichloromethane), adjusting stoichiometry of coupling agents, and monitoring reaction progress via TLC or HPLC .
Q. How is structural integrity confirmed for this compound, and what analytical techniques are critical for purity assessment?
- Techniques :
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and amide bond formation.
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C absorption at ~700 cm⁻¹) .
- HPLC with UV detection for purity quantification (>95% purity is standard for research-grade material) .
Q. What are the primary physicochemical properties of this compound relevant to solubility and stability in experimental settings?
- Key Properties :
- Molecular weight : ~407.3 g/mol (calculated from IUPAC name).
- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to acetamide and sulfanyl groups; limited aqueous solubility may require solubilizing agents .
- Stability : Sensitive to prolonged exposure to light/moisture; store at -20°C under inert atmosphere .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution on the phenylsulfanyl group) influence biological activity, and what computational tools can predict these effects?
- Approach :
- SAR Studies : Compare analogues with halogen (e.g., fluoro, chloro) or methoxy substitutions on the phenyl ring .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cytochrome P450 or kinases. Density functional theory (DFT) can optimize geometries for electronic property analysis .
- Example : Replacing 3,4-dichlorophenyl with 4-methylphenyl reduces steric hindrance, potentially altering enzyme inhibition profiles .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Troubleshooting :
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch compound variability.
- Dose-Response Curves : Use 8-point dilution series to minimize plate-edge effects.
- Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) for direct binding kinetics .
Q. What are the mechanistic implications of this compound’s interactions with cytochrome P450 isoforms, and how can metabolization pathways be characterized?
- Methods :
- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS.
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to quantify inhibition potency .
- Data Interpretation : Competitive vs. non-competitive inhibition patterns inform drug-drug interaction risks .
Q. How does the compound’s crystal packing (e.g., hydrogen-bonding motifs) affect its solid-state stability and formulation development?
- Crystallography Insights :
- Asymmetric Unit Analysis : X-ray diffraction reveals three distinct conformers with dihedral angles between dichlorophenyl and acetamide groups (54.8°–77.5°), impacting solubility .
- Hydrogen Bonding : N–H⋯O interactions form R₂²(10) dimers, suggesting potential for co-crystal engineering to enhance bioavailability .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction atmosphere (N₂/Ar) and moisture control to avoid side reactions .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate cytotoxicity separately using MTT assays .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
